Cas no 208105-58-2 (1-Propanol,3-amino-2-[(dimethylamino)methyl]-2-methyl-)

1-Propanol,3-amino-2-[(dimethylamino)methyl]-2-methyl- structure
208105-58-2 structure
Product Name:1-Propanol,3-amino-2-[(dimethylamino)methyl]-2-methyl-
CAS No:208105-58-2
MF:C7H18N2O
MW:146.230621814728
CID:241970
Update Time:2024-01-26

1-Propanol,3-amino-2-[(dimethylamino)methyl]-2-methyl- Chemical and Physical Properties

Names and Identifiers

    • 1-Propanol,3-amino-2-[(dimethylamino)methyl]-2-methyl-
    • 1-Propanol,3-amino-2-[(dimethylamino)methyl]-2-methyl-(9CI)
    • 1-Propanol, 3-amino-2-[(dimethylamino)methyl]-2-methyl-
    • Inchi: 1S/C7H18N2O/c1-7(4-8,6-10)5-9(2)3/h10H,4-6,8H2,1-3H3
    • InChI Key: HAJGTUAEMWYBPT-UHFFFAOYSA-N
    • SMILES: C(O)C(CN(C)C)(C)CN

Computed Properties

  • Exact Mass: 146.14204
  • Monoisotopic Mass: 146.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 4
  • Complexity: 95.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.5A^2

Experimental Properties

  • PSA: 49.49
  • LogP: 0.20560
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